5-Bromo-2-fluoroaniline
Overview
Description
5-Bromo-2-fluoroaniline is a halogenated aniline derivative that is of interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various biologically active compounds. The presence of both bromine and fluorine atoms on the aromatic ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogen-rich intermediates like 5-bromo-2-fluoroaniline involves halogen dance reactions, which are useful for generating a variety of substituted pyridines with desired functionalities for further chemical manipulations . Additionally, the radiosynthesis of related compounds, such as 2-amino-5-[18F]fluoropyridines, has been achieved using palladium-catalyzed amination reactions, indicating the potential for incorporating 5-bromo-2-fluoroaniline into radio-labeled compounds for imaging and diagnostic purposes .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-fluoroaniline is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position on the aromatic ring. This arrangement of substituents can influence the reactivity and electronic properties of the molecule, making it a valuable intermediate for the synthesis of more complex structures, such as imidazo[4,5-c]pyridin-2-ones .
Chemical Reactions Analysis
Chemoselective functionalization of compounds related to 5-bromo-2-fluoroaniline, such as 5-bromo-2-chloro-3-fluoropyridine, has been demonstrated. Catalytic amination conditions lead to the substitution of the bromide, while neat conditions without palladium catalysis favor substitution at the chloro position. This indicates that the reactivity of 5-bromo-2-fluoroaniline can be similarly controlled to achieve selective chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-fluoroaniline derivatives are influenced by the halogen atoms on the aromatic ring. These properties are crucial for the compound's behavior in various chemical reactions and its potential applications in drug development and synthesis of prodrugs, as seen with the use of related fluorinated compounds . The presence of bromine and fluorine can affect the compound's boiling point, melting point, solubility, and stability, which are important parameters in the synthesis and application of the compound in medicinal chemistry.
Scientific Research Applications
Anti-Cancer, Anti-Viral, and Anti-Inflammatory Agents
- Summary of the Application: 5-Bromo-2-fluoroaniline is used as a starting material for the synthesis of anti-cancer, anti-viral, and anti-inflammatory agents .
Selective Serotonin Reuptake Inhibitors (SSRIs)
- Summary of the Application: 5-Bromo-2-fluoroaniline is used as an intermediate in the synthesis of SSRIs such as fluoxetine and sertraline . These drugs are widely used for the treatment of depression, anxiety, and other psychiatric disorders.
Agrochemicals
- Summary of the Application: 5-Bromo-2-fluoroaniline is used as a key intermediate in the synthesis of herbicides, fungicides, and insecticides . For example, it is used to prepare the active ingredient in the herbicide flumioxazin, which controls weeds in crops such as soybeans, peanuts, and cotton .
Dyes
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWKOCXRCRSMLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951845 | |
Record name | 5-Bromo-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoroaniline | |
CAS RN |
2924-09-6 | |
Record name | 5-Bromo-2-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2924-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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